molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No.: B042846
CAS No.: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Description

N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7Cl2N and its molecular weight is 128 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Also known as N-(Chloromethylidene)-N-methylmethanaminium chloride, Vilsmeier reagent, (CHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE, or Arnold’s reagent, (Chloromethylene)dimethyliminium chloride is a compound with a wide range of applications in organic chemistry .

Target of Action

The primary targets of (Chloromethylene)dimethyliminium chloride are β-amino acids and α-aminonitriles . It is used to prepare β-lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles .

Mode of Action

The compound interacts with its targets through a process known as carboxyl activation and cyclodehydration . This interaction results in the formation of β-lactams from β-amino acids and 4-chloroimidazoles from α-aminonitriles .

Biochemical Pathways

The biochemical pathways affected by (Chloromethylene)dimethyliminium chloride involve the formation of β-lactams and 4-chloroimidazoles . The downstream effects of these pathways include the synthesis of various organic compounds, including pharmaceuticals .

Result of Action

The molecular and cellular effects of (Chloromethylene)dimethyliminium chloride’s action include the formation of β-lactams and 4-chloroimidazoles . These compounds have various applications in organic synthesis, including the production of pharmaceuticals .

Action Environment

The action, efficacy, and stability of (Chloromethylene)dimethyliminium chloride can be influenced by environmental factors such as temperature and humidity . It is a moisture-sensitive compound that should be stored at temperatures between 2-8°C . Its reactivity may also be affected by the presence of other substances in the reaction environment .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of β-Lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to participate in the synthesis of β-Lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Properties

IUPAC Name

chloromethylidene(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVDYSUDFZZPSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044423
Record name N-(Chloromethylidene)-N-methylmethanaminium chloride
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Molecular Weight

128.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1)
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CAS No.

3724-43-4
Record name (Chloromethylene)dimethylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=3724-43-4
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Record name Dimethylchloromethyliminium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1)
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Record name N-(Chloromethylidene)-N-methylmethanaminium chloride
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Record name Chloro-N,N-dimethylformiminium chloride
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Record name Chloromethylene dimethylammonium chloride
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Record name N-(CHLOROMETHYLIDENE)-N-METHYLMETHANAMINIUM CHLORIDE
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Synthesis routes and methods I

Procedure details

Vilsmeier reagent was prepared from N,N-dimethylformamide (0.45 g.) and phosphoryl chloride (1.03 g.) in a usual manner. 2-(2-Formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetic acid (syn isomer, 2.0 g.) was added to the stirred suspension of the Vilsmeier reagent in ethyl acetate (40 ml.) under ice cooling and stirred at the same temperature for 30 minutes [Solution A]. Trimethylsilylacetamide (5.9 g.) was added to a stirred suspension of 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (1.8 g.) in ethyl acetate (30 ml.), and the mixture was stirred at the room temperature for 30 minutes. To the solution was added the solution A all at once at -30° C., and the resultant solution was stirred at -10° to -40° C. for an hour. Water and ethyl acetate (100 ml.) were added to reaction mixture at -10° C. and, the ethyl acetate layer was separated. Water (100 ml.) was added to the ethyl acetate solution, and adjusted to pH 7.0 with a saturated sodium bicarbonate aqueous solution. After the aqueous layer was separated, ethyl acetate was added thereto. The mixture was adjusted to pH 3.0 with 10% hydrochloric acid under ice-cooling. The ethyl acetate layer was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated in vacuo. The residue was pulverized with diisopropyl ether, collected by filtration to give 7-[2-(2-formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetamido]-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (syn isomer, 2.8 g.).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(2-Formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetic acid
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.9 g
Type
reactant
Reaction Step Five
Name
7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1.8 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Vilsmeier reagent was prepared from dry N,N-dimethylformamide (0.3 g.) and phosphory chloride (0.5 g.) in dry ethyl acetate (1.2 ml.) in a usual manner. 2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid (syn isomer, 0.9 g.) and dry ethyl acetate (10 ml.) were added to the mixture under ice-cooling and then stirred at the same temperature for 30 minutes. [Solution A]Trimethylsilylacetamide (2.9 g.) was added to a solution of 7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (1.0 g.) in dry ethyl acetate (20 ml.) and stirred at 40° C. for 30 minutes. To the solution was added the solution A at -10° C. and stirred at -5°to -10° C. for an hour. Water was added to the resultant solution and the organic layer was separated. Water was added to the organic layer and adjusted to pH 7.0 with sodium carbonate. The aqueous layer was separated, washed with ethyl acetate and adjusted to pH 4.5 with 10% hydrochloric acid. The solution was extracted with ethyl acetate. The extract was washed with a sodium chloride saturated aqueous solution, dried over magnesium sulfate and concentrated in vacuo. The residue was pulverized with diisopropyl ether. The precipitates were collected by filtration, washed with diisopropyl ether and dried to give 7-[2-(2-formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetamido]-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (syn isomer, 0.83 g.).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
[Solution A]Trimethylsilylacetamide
Quantity
2.9 g
Type
reactant
Reaction Step Four
Name
7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Vilsmeier reagent was prepared from phosphorus oxychloride (2.0 g) and dimethylformamide (0.95 g) in ethyl acetate (2.8 ml) in a usual manner. 2-Methylthiomethoxyimino-2-(2-formamidothiazol-4-yl) acetic acid (syn isomer) (3.0 g) was added to the stirred suspension of Vilsmeier reagent in tetrahydrofuran (30 ml) under ice cooling, and stirred for 30 minutes at the same temperature to produce an activated acid solution. On the other hand, 1-[(7-amino-4-carboxy-3-cephem-3-yl)methyl]pyridinium chloride hydrochloride dihydrate (4.0 g) was dissolved to the solution of sodium bicarbonate (2.5 g) in water (20 ml) and acetone (20 ml). To the solution was added the above activated acid solution at -3° to 3° C. and the solution was stirred for 30 minutes under keeping the pH 6.5 to 7.5 with 20% aqueous solution of sodium carbonate. Water and ethyl acetate were added to the reaction mixture and a separate aqueous layer was washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with 10% aqueous hydrochloric acid. After removing the solvent under reduced pressuer, the aqueous solution was adjusted to pH 4.0 with 10% aqueous hydrochloric acid under ice cooling. The solution was subjected to column chromatography on macroporous non-ionic adsorption resin "Diaion HP-20" (Trademark: prepared by Mitsubishi Chemical Industries) and eluted with 10% aqueous solution of iso-propyl alcohol. The fractions containing the object compound were concentrated and lyophilized to give 7-[2-methylthiomethoxyimino-2-(2-formamidothiazol-4-yl)acetamido]-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (syn isomer)(1.3 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-Methylthiomethoxyimino-2-(2-formamidothiazol-4-yl) acetic acid
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
1-[(7-amino-4-carboxy-3-cephem-3-yl)methyl]pyridinium chloride hydrochloride dihydrate
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Vilsmeier reagent was prepared from N,N-dimethylformamide (0.31 g) and phosphorus oxychloride (0.64 g) in a usual manner. 2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.0 g) was added to a stirred suspension of the Vilsmeier reagent prepared above in ethyl acetate (11 ml) under ice-cooling, and the stirring was continued for 30 minutes at the same temperature to produce an activated acid solution. N-Trimethylsilylacetamide (3.2 g) was added to a stirred suspension of 7-amino-3-cephem-4-carboxylic acid (0.7 g) in ethyl acetate (20 ml), and the stirring was continued at 40° to 43° C. for 30 minutes. To this solution was added the above activated acid solution at -10° C., followed by stirring at the same temperature for 30 minutes. Water (10 ml) was added to the resultant solution, and the separated organic layer was washed with water, dried over magnesium sulfate and then evaporated to give 7-[2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3 -yl)acetamido]-3-cephem-4-carboxylic acid (syn isomer) (1.4 g).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Vilsmeier reagent was prepared from phosphorus oxychloride (1.7 g) and N,N-dimethylformamide (0.8 g) in ethyl acetate (3.2 ml) in a usual manner. 2-tert-Butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (2.7 g) was added to a stirred suspension of the Vilsmeier reagent prepared above in ethyl acetate (30 ml) under ice-cooling, and the stirring was continued for 40 minutes at the same temperature to produce an activated acid solution. Bis(trimethylsilyl)urea (5.8 g) was added to a stirred suspension of p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride (3.8 g) in tetrahydrofuran (40 ml), and the mixture was stirred for 20 minutes at 35° to 40° C. To this solution was added the above activated acid solution at -10° C., followed by stirring for 20 minutes at the same temperature. After water and ethyl acetate were added to the reaction mixture, the separated organic layer was washed with a saturated aqueous sodium bicarbonate and aqueous sodium chloride, and then dried over magnesium sulfate. The solution was evaporated to give p-nitrobenzyl 7-[2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetamido]-3-chloro-3-cephem-4-carboxylate (syn isomer) (4.97 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-tert-Butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the molecular formula and weight of the Vilsmeier reagent?

A1: The molecular formula of the Vilsmeier reagent is C3H8ClN. It has a molecular weight of 93.54 g/mol.

Q2: Is there spectroscopic data available for the Vilsmeier reagent?

A2: While routine spectroscopic characterization (NMR, IR) of the Vilsmeier reagent itself is challenging due to its high reactivity, its presence and reactivity are often inferred by the characterization of its reaction products.

Q3: How does the Vilsmeier reagent interact with its targets?

A: The Vilsmeier reagent acts as an electrophile. It interacts with electron-rich substrates, such as activated aromatic compounds, alkenes, and electron-rich heterocycles. The electrophilic carbon atom of the Vilsmeier reagent attacks the electron-rich center of the substrate, forming a new carbon-carbon bond. []

Q4: What are the downstream effects of the Vilsmeier reagent's interaction?

A: The initial attack of the Vilsmeier reagent generates an iminium ion intermediate. This intermediate can undergo various reactions, such as hydrolysis, cyclization, or elimination, depending on the reaction conditions and the nature of the substrate. These reactions can lead to the formation of a wide variety of functional groups, such as aldehydes, ketones, heterocycles, and chlorinated compounds. [, , , ]

Q5: What are some common applications of the Vilsmeier reagent in organic synthesis?

A: The Vilsmeier reagent is widely used for:* Formylation: Introduction of a formyl group (-CHO) into aromatic and heteroaromatic systems. [, , ]* Chlorination: Conversion of alcohols to alkyl chlorides. []* Cyclization: Formation of heterocycles like pyrazoles, oxadiazoles, and quinolines. [, , , , , , ]* Preparation of α-amino acid chlorides: Used in peptide synthesis. [, ]* Synthesis of chromones, isoflavones, and homoisoflavones: From 2-hydroxyacetophenones, deoxybenzoins, and dihydrochalcones. []

Q6: Can you provide an example of a specific reaction mechanism involving the Vilsmeier reagent?

A: In the synthesis of pyrazolopyrimidines from 5-amino-4-thiocyanato-pyrazoles, the Vilsmeier reagent acts as both an electrophile and a dehydrating agent. The proposed mechanism involves a cascade of reactions: acidic-catalyzed dethiocyanation, cyclization, Vilsmeier reaction, ring expansion, and finally, deamination to yield the pyrazolopyrimidine product. []

Q7: What is the significance of the Vilsmeier reagent in the context of green chemistry?

A: Traditional Vilsmeier-Haack reactions often employ toxic reagents like phosphorus oxychloride (POCl3). Recently, researchers have explored the use of bis(trichloromethyl) carbonate (BTC, triphosgene) as a safer alternative for generating Vilsmeier reagents. [, , , , ] Additionally, photochemical approaches using chloroform as a precursor have been developed, offering a more sustainable route to this valuable reagent. []

Q8: How does the Vilsmeier reagent perform under various conditions?

A8: The Vilsmeier reagent is highly reactive and moisture-sensitive. It is typically generated in situ and used immediately. Reactions are generally carried out in dry, aprotic solvents like dichloromethane, chloroform, or 1,2-dichloroethane.

Q9: Have there been any computational studies involving the Vilsmeier reagent?

A9: While specific computational studies focusing solely on the Vilsmeier reagent are limited due to its reactive nature, computational methods are valuable for understanding the mechanisms of Vilsmeier-Haack reactions and predicting regioselectivity in complex substrates.

Q10: How does modifying the structure of the Vilsmeier reagent affect its reactivity?

A: While the classic Vilsmeier reagent is derived from DMF, using different amides can alter its reactivity and selectivity. For example, N-methylformanilide under Vilsmeier conditions led to the formation of a novel tetrahydroacrido[4,5,5a,6-bcd]annulated porphyrin system, highlighting the influence of the aromatic system on the reaction pathway. []

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